Ecadotril

描述

属性

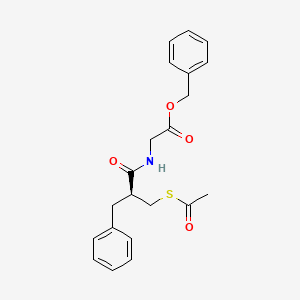

IUPAC Name |

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861036 | |

| Record name | Ecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112573-73-6 | |

| Record name | Ecadotril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112573-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecadotril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Primary Metabolic Pathway of Ecadotril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway of Ecadotril, a potent neutral endopeptidase (NEP) inhibitor. The document details its biotransformation, key metabolites, and the enzymes involved. Furthermore, it presents quantitative pharmacokinetic data, detailed experimental protocols for metabolite analysis, and visual diagrams to illustrate the metabolic and experimental processes.

Introduction to this compound Metabolism

This compound, the S-enantiomer of racthis compound, is a prodrug designed to enhance oral bioavailability.[1][2] It is rapidly and extensively converted in the body to its pharmacologically active metabolite, thiorphan.[1][3] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP, EC 3.4.24.11), an enzyme responsible for the degradation of endogenous enkephalins.[1][2] By inhibiting NEP, thiorphan increases the levels of enkephalins, which exert antisecretory effects in the intestine, making this compound an effective anti-diarrheal agent.[3] The metabolic activation of this compound is a critical step for its therapeutic activity.

Primary Metabolic Pathway

The primary metabolic pathway of this compound involves the hydrolysis of its thioester and ester bonds. This biotransformation is primarily mediated by carboxylesterases (CES), a family of serine hydrolases.[4][5] Human carboxylesterase 1 (CES1), which is highly expressed in the liver, is the major hydrolase involved in the metabolism of many ester-containing drugs and is likely the key enzyme responsible for the activation of this compound.[6][7]

The metabolic cascade proceeds as follows:

-

Activation to Thiorphan: this compound undergoes rapid hydrolysis of its thioacetate group, catalyzed by carboxylesterases, to yield the active metabolite, thiorphan.[1][3] This is the principal metabolic step responsible for the drug's pharmacological effect.

-

Formation of Acetyl-thiorphan: Another identified metabolite is acetyl-thiorphan, which exhibits significantly lower potency as a NEP inhibitor compared to thiorphan.[1]

-

Further Metabolism: Thiorphan is subsequently metabolized to inactive metabolites, which are then eliminated from the body.[8]

Notably, the metabolism of this compound and its metabolites does not significantly involve cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes, indicating a low potential for drug-drug interactions mediated by these major enzyme systems.

dot

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Racthis compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cochranelibrary.com [cochranelibrary.com]

A Technical Guide to the Pharmacodynamics of Ecadotril and its Active Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecadotril, the (S)-enantiomer of racthis compound, is a potent inhibitor of the enzyme Neutral Endopeptidase (NEP). This guide provides a comprehensive technical overview of the pharmacodynamics of this compound and its active metabolite, thiorphan. It details the mechanism of action, quantitative pharmacodynamic parameters, and the experimental methodologies used for their determination. The primary therapeutic effect of this compound is its anti-secretory action in the gastrointestinal tract, making it an effective treatment for acute diarrhea. This is achieved by potentiating endogenous enkephalins, which regulate intestinal fluid and electrolyte transport. This document consolidates key data into structured tables and visualizes critical pathways and workflows to serve as an in-depth resource for the scientific community.

Introduction to this compound

Racthis compound (acetorphan) is a prodrug that undergoes rapid and effective conversion in the body to its active metabolite, thiorphan.[1][2] Thiorphan is a racemic mixture; its (S)-enantiomer is known as this compound (or sinorphan), and the (R)-enantiomer is retorphan.[1][3][4] this compound itself is a potent inhibitor of Neutral Endopeptidase (NEP, EC 3.4.24.11), a cell-surface zinc metalloprotease also known as enkephalinase.[2][5] Unlike conventional opioid-based antidiarrheal agents that primarily reduce gut motility, this compound exerts a pure anti-secretory effect by preventing the degradation of endogenous opioid peptides, namely enkephalins.[6][7] This mechanism allows it to normalize intestinal water and electrolyte secretion without inducing secondary constipation or affecting the central nervous system.[1][8]

Mechanism of Action and Signaling Pathway

The pharmacodynamic effect of this compound is mediated through the inhibition of Neutral Endopeptidase.

3.1 NEP Inhibition NEP is a key enzyme responsible for the inactivation of several peptide hormones, including enkephalins and Atrial Natriuretic Peptide (ANP).[1][2] this compound and its active form, thiorphan, bind to the active site of NEP, preventing it from degrading its natural substrates.[9] This inhibition leads to an increased local concentration and prolonged activity of enkephalins in the synaptic cleft and at the intestinal epithelium.[9]

3.2 Enkephalin-Mediated Anti-secretion Enkephalins are endogenous peptides that act as neurotransmitters by binding to opioid receptors, with a preference for the δ-opioid subtype.[6][9] In the gastrointestinal tract, the activation of these receptors on enterocytes inhibits the enzyme adenylyl cyclase.[6] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger that drives the secretion of water and electrolytes into the intestinal lumen.[10] By reducing cAMP, this compound effectively counteracts the pathological hypersecretion that characterizes acute diarrhea, without altering basal secretion or intestinal transit time.[2][6]

Quantitative Pharmacodynamic Data

The potency of this compound and its related compounds has been quantified through various in vitro and in vivo studies. The data below summarizes key inhibition and efficacy parameters.

Table 1: In Vitro NEP Inhibition Potency

| Compound | Preparation | IC₅₀ (nM) | Reference(s) |

| Thiorphan | Intestinal Epithelium | 6.1 | [6] |

| Thiorphan | General | 0.4 - 9 | [1] |

| Thiorphan | Rat Striatal Membranes | 9 | [11] |

| Racthis compound | Intestinal Epithelium | 4500 | [6] |

| Acetyl-thiorphan | Not Specified | Low Potency | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Compound | Model / Endpoint | Route | ED₅₀ (mg/kg) | Reference(s) |

| This compound | Inhibition of Tyr-Gly-Gly occurrence (mouse striatum) | i.v. | 0.4 | [1] |

| Retorphan | Inhibition of Tyr-Gly-Gly occurrence (mouse striatum) | i.v. | 0.8 | [1] |

Experimental Protocols and Methodologies

The characterization of this compound's pharmacodynamics relies on specific and validated experimental models.

5.1 In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against NEP.

-

Methodology:

-

Enzyme Source: Homogenates of tissues rich in NEP, such as mouse or rat brain striatum, are prepared.[11]

-

Substrate: A specific NEP substrate, often a radiolabeled or fluorogenic peptide like [³H]-enkephalin, is used.

-

Incubation: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., this compound, thiorphan).

-

Quantification: The reaction is stopped, and the amount of degraded substrate is quantified using techniques like high-performance liquid chromatography (HPLC) or scintillation counting.

-

Data Analysis: The percentage of NEP inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.

-

5.2 In Vivo Antidiarrheal Models

-

Objective: To assess the anti-secretory efficacy of this compound in a living organism.

-

Methodology (Cholera Toxin-Induced Secretion Model):

-

Animal Model: Subjects such as canines or rodents are used.[3]

-

Induction of Secretion: A segment of the jejunum is isolated, and cholera toxin is administered directly into the lumen to induce profuse fluid and electrolyte secretion.[3]

-

Drug Administration: this compound or a placebo is administered systemically (e.g., intravenously or orally) before or after toxin challenge.

-

Measurement: The net fluid movement (secretion or absorption) in the intestinal segment is measured over a set period.

-

Analysis: The reduction in net fluid secretion in the drug-treated group is compared to the placebo group to determine efficacy.

-

5.3 Human Clinical Trials

-

Objective: To evaluate the efficacy and safety of this compound in patients with acute diarrhea.

-

Methodology (Randomized Controlled Trial):

-

Study Design: A double-blind, placebo-controlled, randomized clinical trial is the gold standard.[8]

-

Patient Population: Adults or children with a clinical diagnosis of acute diarrhea.

-

Intervention: Patients are randomly assigned to receive either this compound (e.g., 100 mg three times daily) or a matching placebo, often in addition to standard oral rehydration therapy.[7][10]

-

Efficacy Endpoints: Primary endpoints typically include the duration of diarrhea (time to first formed stool), total number of diarrheic stools, and stool output. Secondary endpoints may include abdominal pain and distension.[3][12]

-

Safety Assessment: Adverse events are monitored throughout the study, with a particular focus on rebound constipation.[3]

-

Concluding Remarks

The pharmacodynamics of this compound are well-defined, centering on its potent and specific inhibition of neutral endopeptidase. This mechanism elegantly enhances the body's own anti-secretory pathways by protecting endogenous enkephalins from degradation. The result is a powerful therapeutic effect against acute diarrhea, distinguished by its lack of impact on gastrointestinal motility and a favorable safety profile comparable to placebo. The quantitative data and established experimental protocols presented in this guide underscore the robust scientific foundation for this compound's clinical use and provide a valuable resource for ongoing research and development in the field of gastroenterology and peptide pharmacology.

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Comparison of the Efficacy and Tolerability of Racthis compound with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Racthis compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Racthis compound - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. An overview of clinical studies with racthis compound in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Ecadotril as a Neutral Endopeptidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecadotril, the (S)-enantiomer of racthis compound, is a potent inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of several endogenous peptides. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound's function as a NEP inhibitor. Through a comprehensive review of its pharmacodynamics and relevant cellular mechanisms, this document aims to serve as a critical resource for professionals in the fields of pharmacology and drug development.

Introduction

Neutral endopeptidase (NEP), also known as neprilysin or enkephalinase, is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of a variety of signaling peptides.[1] this compound, also known as sinorphan, is the active metabolite of the prodrug racthis compound.[1][2] Racthis compound is rapidly converted to thiorphan, its active metabolite, and this compound is the S-isomer of thiorphan.[1][2] By inhibiting NEP, this compound effectively increases the local concentrations of NEP substrates, leading to the potentiation of their physiological effects.

The primary substrates of NEP include enkephalins, which are endogenous opioid peptides with analgesic and antisecretory properties, and natriuretic peptides such as Atrial Natriuretic Peptide (ANP), which are involved in cardiovascular homeostasis.[1][3] This dual mechanism of action has led to the clinical use of racthis compound (and by extension, this compound) in the treatment of acute diarrhea and its investigation for cardiovascular conditions such as heart failure and hypertension, although with limited success in the latter.[4]

This guide will delve into the technical aspects of this compound's interaction with NEP, providing quantitative data on its inhibitory activity, detailed experimental protocols for assessing NEP inhibition, and visual representations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its pharmacological effect by binding to the active site of neutral endopeptidase, thereby preventing the degradation of its substrates. NEP is a transmembrane enzyme that cleaves peptides on the amino side of hydrophobic amino acid residues. The inhibition of NEP by this compound leads to an accumulation of endogenous peptides, most notably enkephalins and ANP, in various tissues.[1][5]

The increased availability of enkephalins in the gastrointestinal tract leads to the activation of delta-opioid receptors, which in turn reduces intracellular cyclic AMP (cAMP) levels.[6] This results in a decrease in intestinal hypersecretion of water and electrolytes, the primary mechanism for its antidiarrheal effect, without significantly affecting intestinal motility.[2]

In the cardiovascular system, the elevation of ANP levels due to NEP inhibition enhances the activation of its receptor, guanylyl cyclase-A. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates a range of effects including vasodilation, natriuresis, and diuresis.[3][7]

Quantitative Data: Inhibitory Potency of this compound's Active Form (Thiorphan)

The inhibitory potency of this compound is a critical parameter in understanding its pharmacological profile. The following table summarizes the key quantitative data for thiorphan, the active metabolite of racthis compound (of which this compound is the S-enantiomer). It is important to note that the R and S isomers of thiorphan have been reported to be equipotent in inhibiting NEP.[8]

| Parameter | Value | Enzyme Source | Substrate | Reference(s) |

| IC50 | ~10⁻⁹ M | Rat Brain "Enkephalinase A" | Enkephalin | [8] |

| Ki | 4.7 nM | Neprilysin | Not Specified |

Table 1: Inhibitory Potency of Thiorphan against Neutral Endopeptidase

Experimental Protocols: Neutral Endopeptidase Inhibition Assay

The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of compounds like this compound against neutral endopeptidase. This protocol is based on the principle of cleaving a fluorogenic substrate by NEP, resulting in a measurable fluorescent signal.

4.1. Materials and Reagents

-

Recombinant human Neutral Endopeptidase (NEP)

-

NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Test compound (this compound/Thiorphan)

-

Positive Control Inhibitor (e.g., Thiorphan, Phosphoramidon)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

-

Dimethyl sulfoxide (DMSO) for compound dilution

4.2. Assay Procedure

-

Compound Preparation: Prepare a stock solution of this compound (or its active form, thiorphan) in DMSO. Create a serial dilution of the compound in NEP Assay Buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Dilute the recombinant human NEP to the desired concentration in cold NEP Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

-

Assay Reaction: a. To each well of a 96-well black microplate, add 50 µL of the NEP Assay Buffer. b. Add 10 µL of the diluted test compound or positive control inhibitor to the respective wells. For the control (uninhibited) wells, add 10 µL of assay buffer with the same percentage of DMSO. c. Add 20 µL of the diluted NEP enzyme solution to all wells except for the substrate blank. d. Pre-incubate the plate at 37°C for 10-15 minutes. e. Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate to all wells.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate used.

-

Data Analysis: a. For each concentration of the inhibitor, calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve). b. Normalize the reaction rates to the uninhibited control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The inhibition of neutral endopeptidase by this compound modulates two primary signaling pathways: the enkephalin pathway and the atrial natriuretic peptide (ANP) pathway. The following diagrams, generated using the DOT language, illustrate these pathways.

Enkephalin Signaling Pathway

Atrial Natriuretic Peptide (ANP) Signaling Pathway

Conclusion

This compound, as a potent inhibitor of neutral endopeptidase, represents a significant therapeutic agent, particularly in the management of acute diarrhea. Its mechanism of action, centered on the potentiation of endogenous enkephalins and natriuretic peptides, is well-characterized. This technical guide has provided a detailed overview of the quantitative aspects of its inhibitory activity, a comprehensive protocol for its assessment, and a clear visualization of the key signaling pathways it modulates. This information serves as a valuable resource for researchers and drug development professionals seeking to further understand and explore the therapeutic potential of NEP inhibition. Further research may continue to explore the applications of NEP inhibitors in other pathological conditions where the targeted endogenous peptides play a significant role.

References

- 1. researchgate.net [researchgate.net]

- 2. A NEW FLUOROMETRIC ASSAY FOR NEUTRAL ENDOPEPTIDASE (EC-3.4.24.11) [repositorio.unifesp.br]

- 3. color | Graphviz [graphviz.org]

- 4. content.abcam.com [content.abcam.com]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preclinical Studies on Ecadotril for Acute Diarrhea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecadotril, the S-enantiomer of racthis compound, is an orally active inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. It functions as a prodrug, rapidly metabolized to its active form, thiorphan. By inhibiting NEP, thiorphan prevents the degradation of endogenous enkephalins in the gastrointestinal tract. This leads to a potentiation of their natural antisecretory effects, reducing the hypersecretion of water and electrolytes characteristic of acute diarrhea without affecting intestinal motility. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro potency, in vivo efficacy in established animal models, and key pharmacokinetic and toxicological parameters. Detailed experimental protocols and visual representations of pathways and workflows are included to support further research and development.

Mechanism of Action

This compound exerts its antidiarrheal effect through the inhibition of neutral endopeptidase (NEP) by its active metabolite, thiorphan. NEP is a zinc-containing metalloproteinase located on the surface of various cells, including intestinal epithelial cells, and is responsible for the breakdown of endogenous opioid peptides known as enkephalins.

The signaling pathway is as follows:

-

NEP Inhibition : Thiorphan binds to and inhibits NEP.

-

Increased Enkephalin Levels : Inhibition of NEP leads to an accumulation of enkephalins in the synaptic cleft and near their receptors on enterocytes.

-

Delta-Opioid Receptor Activation : Enkephalins preferentially bind to δ-opioid receptors on intestinal epithelial cells.

-

Reduction of Intracellular cAMP : Activation of δ-opioid receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1]

-

Antisecretory Effect : Reduced cAMP levels lead to a decrease in the secretion of water and electrolytes into the intestinal lumen, thus counteracting the hypersecretion that causes diarrhea.[1]

This mechanism is purely antisecretory and does not impact intestinal transit time, a key differentiator from motility-reducing agents like loperamide.[2][3]

Data Presentation

Table 1: In Vitro NEP Inhibition

The inhibitory potency of this compound's active metabolite, thiorphan, against Neutral Endopeptidase (NEP) has been established through various in vitro assays. This compound is the S-isomer of the racemate racthis compound.

| Compound | Enzyme Source | IC50 / Ki | Reference |

| Racthis compound | Purified NEP from mouse brain | Ki: 4500 nM | [2] |

| Thiorphan | Purified NEP from mouse brain | Ki: 6.1 nM | [2] |

| Thiorphan | Striatal membranes | IC50: 4.7 nM | [2] |

| Thiorphan | Purified NEP | IC50: 1.8 nM | [2] |

| S-Thiorphan (from this compound) | Purified NEP | IC50: 2.2 nM | [2] |

| R-Thiorphan | Purified NEP | IC50: 1.7 nM | [2] |

Note: The S and R stereoisomers of thiorphan exhibit similar high potency in inhibiting purified NEP activity.

Table 2: Preclinical Efficacy in Animal Models of Diarrhea

Efficacy has been primarily demonstrated using the racemate, racthis compound, which contains this compound. These models induce hypersecretion, which is the target of this compound's mechanism.

| Model | Species | Compound | Dose | Effect | Reference |

| Castor Oil-Induced Diarrhea | Rat | Racthis compound | 40 mg/kg p.o. | Inhibition of diarrhea; effect blocked by peripheral naloxone. | [2][4] |

| Castor Oil-Induced Diarrhea | Rat | Racthis compound | Not specified | Mitigated diarrhea. | [3] |

| Cholera Toxin-Induced Secretion (Thiry-Vella Loop) | Dog | Racthis compound | 10 mg/kg p.o. | Water Secretion: ↓ from 0.73 to 0.37 mL/minNa+ Secretion: ↓ from 125.0 to 14.7 µMol/minK+ Secretion: ↓ from 3.41 to 1.66 µMol/min | [5] |

Table 3: Comparative Pharmacokinetic Parameters of Racthis compound

Racthis compound (containing this compound) is rapidly absorbed and converted to thiorphan. The table below summarizes key pharmacokinetic parameters across different species.

| Parameter | Rat | Dog | Monkey | Human | Reference(s) |

| Route | Oral | Oral | Oral | Oral | [6] |

| Bioavailability (F) | 11.4% | 67.8% | 6.75% | Not specified | [6] |

| Tmax (Thiorphan) | ~1 hr | ~1 hr | ~1 hr | ~1 hr | [2] |

| Protein Binding (Thiorphan) | ~90% | ~90% | ~90% | 90% | [2] |

| Elimination Half-life (Thiorphan) | ~3 hrs | ~3 hrs | ~3 hrs | 3 hours | [2] |

| Primary Elimination Route | Renal (81.4%), Fecal (8%) | Not specified | Not specified | Renal (81.4%), Fecal (8%) | [2] |

Table 4: Preclinical Toxicology of this compound

Toxicology studies are crucial for determining the safety profile of a drug candidate.

| Study Type | Species | Duration | Dose Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |

| Chronic Toxicity | Beagle Dog | 3 months & 12 months | 25, 50, 100, 300 mg/kg/day | 100 mg/kg/day | The hematopoietic system was the primary target at the 300 mg/kg/day dose. Effects were reversible. | [3] |

| Acute Toxicity | Beagle Dog | Single Dose | 2000 mg/kg | Not applicable | Low degree of acute toxicity; only non-specific clinical signs observed. | [3] |

Experimental Protocols

In Vitro: Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro potency (IC50) of a test compound (e.g., thiorphan) against recombinant human NEP.

Materials:

-

Recombinant Human Neprilysin (NEP)

-

NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Test compound (Thiorphan) and reference inhibitor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 10 µM ZnCl₂

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (e.g., Excitation: 328 nm, Emission: 393 nm)

Procedure:

-

Compound Preparation : Prepare a stock solution of the test compound (e.g., 10 mM Thiorphan) in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

-

Assay Plate Setup :

-

To each well, add 50 µL of the serially diluted test compound or vehicle control (Assay Buffer with equivalent DMSO concentration).

-

Add 25 µL of the NEP enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.

-

-

Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Add 25 µL of the NEP substrate solution (pre-diluted in Assay Buffer) to each well to start the reaction.

-

Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically over a period of 30-60 minutes.

-

Data Analysis :

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo: Castor Oil-Induced Diarrhea Model in Rats

This model is a standard for screening antidiarrheal agents. The active metabolite of castor oil, ricinoleic acid, induces intestinal irritation, leading to increased motility and fluid secretion.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)

-

Positive control (e.g., Loperamide, 3-5 mg/kg)

-

Castor oil

-

Oral gavage needles

-

Metabolic cages with pre-weighed absorbent paper lining the floor

Procedure:

-

Acclimatization & Fasting : Acclimatize animals for at least 3 days. Fast the rats for 18 hours prior to the experiment, with free access to water.

-

Grouping : Randomly divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (receives vehicle + castor oil)

-

Group 2: Positive Control (receives Loperamide + castor oil)

-

Groups 3-5: Test Groups (receive different doses of this compound + castor oil)

-

-

Dosing : Administer the vehicle, positive control, or this compound orally (p.o.) by gavage.

-

Diarrhea Induction : One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.

-

Observation : Immediately place each rat in an individual metabolic cage. Observe the animals for 4-6 hours.

-

Data Collection :

-

Onset of Diarrhea : Record the time of the first diarrheic stool.

-

Stool Frequency : Count the total number of diarrheic stools.

-

Stool Weight : At the end of the observation period, weigh the absorbent paper to determine the total weight of the diarrheic feces.

-

-

Data Analysis : Calculate the percentage inhibition of defecation and the percentage reduction in stool weight for each treatment group compared to the vehicle control group.

In Vivo: Cholera Toxin-Induced Intestinal Secretion (Ligated Loop Model)

This model directly measures the antisecretory effect of a compound by quantifying fluid accumulation in a surgically isolated intestinal segment.

Materials:

-

Male Wistar rats or mice

-

This compound and vehicle

-

Cholera Toxin (CT) dissolved in phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical thread and instruments

Procedure:

-

Acclimatization & Fasting : Fast animals for 18-24 hours with free access to water.

-

Dosing : Administer this compound or vehicle orally 30-60 minutes before surgery.

-

Anesthesia and Surgery : Anesthetize the animal. Perform a midline laparotomy to expose the small intestine.

-

Loop Creation : Carefully ligate the jejunum at two points to create a closed intestinal loop (typically 4-5 cm in length), ensuring the blood supply remains intact.

-

Toxin Injection : Inject a defined volume (e.g., 0.1-0.2 mL) of Cholera Toxin solution (e.g., 1.0 µ g/loop ) into the lumen of the ligated loop. For control animals, inject PBS.

-

Incubation : Return the intestine to the abdominal cavity and suture the incision. Allow the animal to recover from anesthesia in a warm environment.

-

Sample Collection : After a predetermined period (e.g., 4-6 hours), re-anesthetize the animal and euthanize via an approved method. Carefully excise the ligated loop.

-

Measurement :

-

Measure the length of the loop (cm).

-

Weigh the loop (g).

-

Aspirate the fluid content and measure its volume (mL).

-

-

Data Analysis : Calculate the fluid accumulation, typically expressed as weight/length ratio (g/cm) or volume/length ratio (mL/cm). Compare the results from the this compound-treated groups to the cholera toxin control group to determine the percentage inhibition of secretion.

Mandatory Visualizations

References

- 1. Racthis compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]

- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Racthis compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Comparison of the Efficacy and Tolerability of Racthis compound with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cholera toxin-induced small intestinal secretion has a secretory effect on the colon of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ecadotril from Racecadotril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ecadotril, the pure (S)-enantiomer of Racthis compound, through the chiral resolution of the racemic mixture. Racthis compound is an oral enkephalinase inhibitor used for the treatment of acute diarrhea.[1] Its therapeutic activity resides primarily in the (S)-enantiomer, this compound, which is converted in the body to the active metabolite thiorphan. This document details the experimental protocols for the preparative chiral High-Performance Liquid Chromatography (HPLC) method for isolating this compound from Racthis compound. Additionally, it presents the signaling pathway of neprilysin inhibition by this compound's active metabolite and summarizes key quantitative data in structured tables for clarity and comparison.

Introduction

Racthis compound, chemically (RS)-benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate, is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of neprilysin (NEP), a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins.[1][2] By inhibiting NEP, thiorphan increases the local concentrations of enkephalins in the gastrointestinal tract, leading to a reduction in intestinal hypersecretion and a subsequent antidiarrheal effect.

While Racthis compound is administered as a racemic mixture, the (S)-enantiomer, this compound, is the more active stereoisomer.[3] Therefore, the isolation of pure this compound is of significant interest for the development of a more potent and potentially safer therapeutic agent with a reduced metabolic load. This guide focuses on the practical aspects of obtaining this compound through the chiral separation of Racthis compound.

Chiral Resolution of Racthis compound by Preparative HPLC

The most effective method for obtaining enantiomerically pure this compound from racemic Racthis compound is through preparative chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Analytical Method Development

Prior to scaling up to a preparative separation, an efficient analytical method must be developed to determine the optimal conditions for enantioseparation. Polysaccharide-based chiral stationary phases have shown excellent results for the resolution of Racthis compound enantiomers.[4][5]

Table 1: Optimized Analytical Chiral HPLC Method for Racthis compound Enantioseparation [4][5]

| Parameter | Condition |

| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 100% Methanol |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 10 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

| Resolution (Rs) | > 2.0 |

Preparative Scale-Up

The analytical method is then scaled up to a preparative scale to isolate larger quantities of each enantiomer. The primary adjustments involve using a larger column, a higher flow rate, and a larger sample load.

Experimental Protocol: Preparative Chiral HPLC Separation

Instrumentation:

-

Preparative HPLC system equipped with a high-pressure gradient pump, a preparative-scale injector, a fraction collector, and a UV detector.

Materials:

-

Racemic Racthis compound

-

HPLC-grade Methanol

-

Chiralcel OJ preparative column (e.g., 250 mm x 20 mm, 10 µm)

Procedure:

-

System Preparation: Equilibrate the preparative Chiralcel OJ column with 100% methanol at the scaled-up flow rate until a stable baseline is achieved. The flow rate can be scaled up geometrically based on the column cross-sectional area. For a 20 mm ID column, a flow rate of approximately 11.5 mL/min would be a suitable starting point.

-

Sample Preparation: Dissolve a known quantity of racemic Racthis compound in the mobile phase (methanol) to create a concentrated solution (e.g., 10-50 mg/mL). The maximum concentration should be determined by solubility and preliminary loading studies to avoid column overload.

-

Injection and Separation: Inject the Racthis compound solution onto the column. The separation is performed isocratically with 100% methanol.

-

Fraction Collection: Monitor the elution of the enantiomers using the UV detector. Collect the fractions corresponding to the two separated peaks. The (R)-enantiomer (Dexthis compound) will elute first, followed by the (S)-enantiomer (this compound).[4]

-

Solvent Evaporation: Evaporate the methanol from the collected fractions under reduced pressure to obtain the isolated enantiomers.

-

Purity and Yield Determination: Analyze the purity of the isolated this compound using the developed analytical chiral HPLC method to determine the enantiomeric excess (e.e.). Calculate the yield of the separation.

Table 2: Estimated Parameters for Preparative Scale Separation

| Parameter | Estimated Value |

| Column | Chiralcel OJ (250 mm x 20 mm, 10 µm) |

| Sample Load | 50-200 mg per injection |

| Flow Rate | 10-15 mL/min |

| Expected Yield | >90% recovery of each enantiomer |

| Expected Purity (e.e.) | >99% |

Signaling Pathway of Neprilysin Inhibition

The therapeutic effect of this compound is mediated by its active metabolite, thiorphan, which inhibits the enzyme neprilysin (NEP). NEP is a membrane-bound peptidase that degrades a variety of vasoactive peptides. By inhibiting NEP, thiorphan increases the bioavailability of these peptides, leading to various physiological effects.

Caption: Signaling pathway of Neprilysin inhibition by this compound's active metabolite.

Experimental Workflow

The overall workflow for the synthesis of this compound from Racthis compound involves a series of well-defined steps, from analytical method development to the final characterization of the purified enantiomer.

Caption: Experimental workflow for the synthesis of this compound from Racthis compound.

Conclusion

The synthesis of enantiomerically pure this compound from racemic Racthis compound is efficiently achieved through preparative chiral HPLC. This technical guide provides a detailed protocol and the underlying principles for this separation. The use of polysaccharide-based chiral stationary phases offers excellent resolution and allows for the isolation of this compound with high purity and yield. The understanding of the neprilysin inhibition pathway further clarifies the mechanism of action and the therapeutic rationale for using the purified (S)-enantiomer. The methodologies and data presented herein are intended to support researchers and professionals in the development and production of this compound.

References

- 1. Proteolytic Degradation of Αβ by Neprilysin and Other Peptidases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Role of Neprilysin and Insulin-Degrading Enzyme in the Etiology of Sporadic Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Islet Amyloid Polypeptide by Neprilysin - PMC [pmc.ncbi.nlm.nih.gov]

Ecadotril's In Vivo Effect on Enkephalin Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of Ecadotril on enkephalin levels. This compound, a prodrug, is rapidly metabolized to its active form, thiorphan, a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1][2] By inhibiting this key enzyme, this compound effectively prevents the degradation of endogenous enkephalins, leading to a significant increase in their local concentrations and subsequent physiological effects.[3][4] This guide will detail the mechanism of action, summarize the quantitative impact on enkephalin levels, outline the experimental protocols used for these assessments, and provide visual representations of the key pathways and workflows.

Mechanism of Action: From this compound to Elevated Enkephalin Activity

This compound's therapeutic effect is initiated through its conversion to thiorphan.[2] Thiorphan specifically targets and inhibits neutral endopeptidase (NEP), a zinc-dependent metalloprotease located on the cell surface of various tissues, including the epithelium of the small intestine.[4] NEP is the primary enzyme responsible for the inactivation of enkephalins, a class of endogenous opioid peptides.[3]

By blocking NEP, thiorphan protects circulating enkephalins from degradation, thereby increasing their bioavailability and prolonging their physiological actions.[4] These elevated enkephalin levels lead to the activation of δ-opioid receptors on enterocytes.[5] This receptor activation initiates a signaling cascade that results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The reduction in cAMP ultimately inhibits the excessive secretion of water and electrolytes into the intestinal lumen, which is the hallmark of secretory diarrhea.[5]

dot

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

Initial toxicity screening of Ecadotril in animal models

An In-depth Technical Guide on the Initial Toxicity Screening of Ecadotril in Animal Models

This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, a neutral endopeptidase (NEP) inhibitor, in animal models. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the preclinical safety profile of this compound.

General Toxicity

The primary focus of initial toxicity screening is to identify potential target organs, establish a dose-response relationship, and determine a no-observed-adverse-effect level (NOAEL). For this compound, the most detailed publicly available data comes from studies conducted in dogs.

Acute Toxicity in Dogs

An acute oral toxicity study was performed to evaluate the effects of a single high dose of this compound in Beagle dogs.

Table 1: Acute Oral Toxicity of this compound in Dogs

| Parameter | Finding |

| Species | Dog (Beagle) |

| No. of Animals | 2 |

| Dose | 2,000 mg/kg |

| Route | Oral |

| Observation Period | 14 days |

| Clinical Signs | Nonspecific clinical signs of toxicosis were observed.[1] Mild and reversible vomiting and diarrhea were also noted.[1] |

| Hematology & Clinical Chemistry | Remained within reference ranges.[1] |

| Necropsy | No abnormalities detected.[1] |

| Conclusion | The degree of acute toxicity of a single high dose of this compound in dogs was low.[1] |

Experimental Protocol: Acute Oral Toxicity in Dogs

The study followed a standard protocol for acute toxicity testing. Healthy, young adult Beagle dogs were administered a single oral dose of this compound at 2,000 mg/kg body weight. The animals were then observed for 14 days for any clinical signs of toxicity, changes in body weight, and food and water consumption. Hematological and biochemical parameters were assessed before and after treatment. At the end of the observation period, a full necropsy was performed.[1]

Sub-chronic Toxicity in Dogs

Repeated-dose toxicity studies are crucial for understanding the effects of longer-term exposure to a drug candidate. A 3-month (sub-chronic) oral toxicity study of this compound was conducted in Beagle dogs.

Table 2: Sub-chronic (3-Month) Oral Toxicity of this compound in Dogs

| Dose Group | No. of Animals | Key Findings |

| Control | 12 | No treatment-related effects observed. |

| 50 mg/kg/day | 8 | Tolerated treatment without apparent effect.[1] |

| 100 mg/kg/day | 8 | Tolerated treatment without apparent effect.[1] |

| 300 mg/kg/day | 12 | Pronounced anemia, bone marrow suppression, and some evidence of liver impairment. These effects were reversible.[1] |

| NOAEL | 100 mg/kg/day [1] |

Experimental Protocol: Sub-chronic Oral Toxicity in Dogs

In this study, Beagle dogs were administered daily oral doses of this compound at 0 (control), 50, 100, or 300 mg/kg/day for 3 months. Comprehensive in-life observations were recorded, including clinical signs, body weight, and food consumption. Regular hematology and clinical chemistry analyses were performed. At the end of the treatment period, a full necropsy and histopathological examination of tissues were conducted. A recovery group for the high-dose level was included to assess the reversibility of any findings.[1]

Toxicity in Rodents

Publicly available data on the formal toxicity testing of this compound in rodent models is limited. However, some information can be gleaned from related studies:

-

A study in mice with the closely related prodrug, Racthis compound , reported no overt toxicity following 10 days of intraperitoneal administration at a dose of 50 mg/kg.[2]

-

An acute study in rats using a 30 mg/kg oral dose of this compound for a pharmacodynamic evaluation did not report any toxicologically significant findings.[2]

The absence of comprehensive repeat-dose toxicity data in a rodent species represents a significant data gap in the publicly available preclinical safety package for this compound.

Genotoxicity

Genotoxicity testing is a critical component of safety assessment, designed to detect any potential for a drug to cause genetic damage. While direct genotoxicity data for this compound is not available, extensive testing has been conducted on the closely related compound, Racthis compound . These results provide a strong indication of the genotoxic potential of the active metabolite, thiorphan, which is common to both prodrugs.

Table 3: Summary of Genotoxicity Studies on Racthis compound

| Assay Type | Test System | Result | Conclusion |

| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test) | Negative[3] | Non-mutagenic |

| Chromosomal Damage (in vitro) | Chromosomal Aberration Test in mammalian cells | Negative[3] | Non-clastogenic |

| Chromosomal Damage (in vivo) | Micronucleus Test in rodents | Negative[3] | Non-genotoxic |

Based on this battery of tests, Racthis compound is considered to be non-genotoxic.[3]

Experimental Protocols for Genotoxicity Assays

The standard battery of genotoxicity tests includes:

-

Ames Test (OECD 471): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[3]

-

In Vitro Chromosomal Aberration Test (OECD 473): This test evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.[4][5]

-

In Vivo Micronucleus Test (OECD 474): This assay assesses chromosomal damage in the bone marrow of rodents by measuring the formation of micronuclei in developing erythrocytes.[6][7]

Visualizations

Experimental Workflows

Caption: Workflow for an acute toxicity study.

Caption: Workflow for a sub-chronic toxicity study.

Logical Relationships

Caption: Metabolic relationship of this compound and Racthis compound.

References

A Technical Guide to the Stereochemistry of Neprilysin Inhibitors: Ecadotril vs. Racecadotril

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Racecadotril is a well-established anti-diarrheal agent that functions as a prodrug to the potent neprilysin (NEP) inhibitor, thiorphan. As a racemic compound, racthis compound is a 1:1 mixture of two enantiomers: (S)-ecadotril and (R)-dexthis compound. The stereochemistry of these molecules is critical, as it dictates their pharmacological activity, metabolic fate, and therapeutic application. This technical guide provides an in-depth analysis of the stereochemical distinctions between this compound and racthis compound, detailing their comparative pharmacology, mechanism of action, and relevant experimental methodologies. Quantitative data are presented to highlight differences in potency, and key pathways are visualized to clarify complex interactions.

Introduction to Neprilysin Inhibition

Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase, is a zinc-dependent metalloprotease located on the surface of various cells. It plays a crucial role in inactivating a range of endogenous peptides, including enkephalins, natriuretic peptides (e.g., ANP), and bradykinin. By inhibiting NEP, the physiological effects of these peptides are potentiated. In the gastrointestinal tract, this leads to a powerful antisecretory effect, forming the therapeutic basis for the use of NEP inhibitors in treating acute diarrhea.

Stereochemistry and Chemical Properties

The fundamental difference between racthis compound and this compound lies in their three-dimensional structure.

-

Racthis compound : Also known as acetorphan, this is the racemic mixture, containing both the (S) and (R) enantiomers in equal measure.[1] It is the form used in the commercially available drug.

-

This compound : This is the pure (S)-enantiomer of racthis compound, also referred to as sinorphan.[2]

-

Dexthis compound : This is the pure (R)-enantiomer, also known as retorphan.

Upon oral administration, racthis compound is rapidly hydrolyzed by esterases into its active metabolite, thiorphan, which is responsible for NEP inhibition.[3][4][5] Consequently, administering racthis compound results in the systemic presence of both (S)-thiorphan and (R)-thiorphan.

Table 1: Chemical Properties of Racthis compound and this compound

| Property | Racthis compound | This compound |

| IUPAC Name | (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate | Benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |

| Synonyms | Acetorphan | Sinorphan, (S)-Acetorphan |

| Molecular Formula | C₂₁H₂₃NO₄S | C₂₁H₂₃NO₄S |

| Molar Mass | 385.48 g·mol⁻¹ | 385.48 g·mol⁻¹ |

| Chirality | Racemic Mixture (1:1 of S and R enantiomers) | Single (S)-enantiomer |

Mechanism of Action: A Stereochemical Perspective

The primary mechanism for both compounds is the inhibition of neprilysin in the intestinal epithelium.[4] This inhibition prevents the breakdown of endogenous enkephalins. Elevated enkephalin levels lead to the activation of δ-opioid receptors, which in turn inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and ultimately decreases the secretion of water and electrolytes into the intestinal lumen.[3][6] This antisecretory action alleviates diarrhea without affecting intestinal motility.[4]

Interestingly, the two enantiomers exhibit different primary pharmaceutical profiles. The (R)-enantiomer, dexthis compound, is primarily associated with the intestinal antisecretory action, while the (S)-enantiomer, this compound, is noted for its cardiovascular activity.[2]

Comparative Pharmacology and Pharmacokinetics

The conversion of the prodrug racthis compound to the active metabolite thiorphan is critical for its efficacy. Racthis compound itself is a significantly weaker inhibitor of NEP compared to thiorphan.

Table 2: Comparative NEP Inhibitory Potency (IC₅₀ Values)

| Compound | IC₅₀ (nM) | Potency Note |

| Racthis compound | ~4500 | Low potency prodrug |

| Thiorphan (active metabolite) | ~6.1 | High potency active form |

Data sourced from Wikipedia.[1]

Pharmacokinetics: Racthis compound is rapidly absorbed orally, with peak plasma levels of its active metabolite, thiorphan, reached in about 60 minutes.[3][5] The elimination half-life, based on NEP inhibition, is approximately 3 hours.[1] Food intake can delay the time to peak concentration but does not significantly alter overall bioavailability.[5] Thiorphan and its subsequent inactive metabolites are primarily excreted via the kidneys.[1]

Synthesis and Enantiomeric Resolution

The synthesis of racthis compound as a racemic mixture is well-documented. However, producing the enantiomerically pure this compound requires specialized stereoselective techniques. Several strategies have been reviewed for this purpose:[2]

-

Chemical Resolution: Separation of a racemic precursor using a chiral resolving agent.

-

Enzymatic Resolution: Using enzymes that selectively act on one enantiomer.

-

Asymmetric Synthesis: Building the molecule from the ground up in a way that preferentially creates the desired (S)-enantiomer. This can involve methods like enantioselective catalytic hydrogenation or diastereoselective alkylation.[2]

For analytical purposes, the enantiomers of racthis compound can be effectively separated and quantified using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-type chiral stationary phase, such as Chiralcel OJ.[7]

Experimental Protocols

Protocol: In Vitro NEP Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits designed to screen for NEP inhibitors.[8][9]

-

Sample Preparation: Homogenize tissue or cell lysates in an ice-cold assay buffer containing protease inhibitors (e.g., PMSF, Aprotinin). Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

-

Reaction Setup: In a 96-well white microplate, add samples, positive controls (recombinant NEP), and inhibitor solutions (this compound/Racthis compound at various concentrations). Adjust the total volume to 90 µL with NEP Assay Buffer.

-

Substrate Addition: Prepare a diluted solution of a fluorogenic NEP substrate (e.g., Abz-based peptide). Add 10 µL to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 330/430 nm) in kinetic mode at 37°C for 60-120 minutes.

-

Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is determined by comparing the slope of the inhibitor wells to the slope of the control (no inhibitor) wells. Use this data to calculate IC₅₀ values.

Protocol: In Vivo Antidiarrheal Model (Castor Oil-Induced)

This is a standard preclinical model to evaluate the efficacy of anti-diarrheal agents.[10][11][12]

-

Animal Acclimatization & Fasting: Use Swiss albino mice or Wistar rats. Acclimatize the animals and then fast them for 18-24 hours with free access to water.

-

Grouping and Dosing: Divide animals into groups (n=6):

-

Group I (Negative Control): Vehicle (e.g., 1% Tween-80 in distilled water).

-

Group II (Positive Control): Loperamide (3-5 mg/kg, oral).

-

Group III-V (Test Groups): Racthis compound or this compound at various doses (e.g., 50, 100, 200 mg/kg, oral).

-

-

Diarrhea Induction: One hour after administering the test compounds, orally administer 0.5 mL (for mice) or 1 mL (for rats) of castor oil to each animal.[12][13]

-

Observation: Place each animal in an individual cage lined with blotting paper. Observe for 4 hours.

-

Parameter Measurement: Record the following:

-

Onset of Diarrhea: Time taken for the first diarrheic stool to appear.

-

Stool Frequency: Total number of diarrheic stools.

-

Stool Weight: Total weight of wet/diarrheic stools.

-

-

Analysis: Compare the parameters of the test groups to the negative control group. Calculate the percent inhibition of defecation.

Clinical Implications and Conclusion

The use of racthis compound as a racemic mixture in clinical practice is a pragmatic choice. While the (R)-enantiomer is primarily responsible for the desired anti-diarrheal effect, the racemate is effective, well-tolerated, and likely more economical to produce than the pure enantiomer. The rapid conversion to the active thiorphan in vivo ensures a swift onset of action.

References

- 1. Racthis compound - Wikipedia [en.wikipedia.org]

- 2. Strategies for access to enantiomerically pure this compound, dexthis compound and fasidotril: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Racthis compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Racthis compound? [synapse.patsnap.com]

- 5. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Enantioseparation of racthis compound using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 10. pnfs.or.kr [pnfs.or.kr]

- 11. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.7.1. Castor oil induced diarrhea [bio-protocol.org]

- 13. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Ecadotril

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ecadotril in pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis.

Introduction

This compound, a prodrug of the enkephalinase inhibitor thiorphan, is utilized in the treatment of acute diarrhea. It functions by preventing the degradation of endogenous enkephalins, which in turn reduces the hypersecretion of water and electrolytes in the intestinal lumen. The accurate quantification of this compound in pharmaceutical formulations is crucial to ensure product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity and selectivity. This document provides a comprehensive guide for the quantification of this compound using a reversed-phase HPLC method with UV detection.

Chromatographic Conditions

A summary of various validated HPLC methods for this compound quantification is presented below. These methods utilize a C18 stationary phase with different mobile phase compositions and detection wavelengths.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | RP-C18 (250 x 4.6 mm, 5 µm)[1] | BDS-Hypersil RP-C18 (5 µm)[2][3] | ODS column[4] | C18 (10 cm x 4.0 mm, 3 µm)[5] |

| Mobile Phase | Acetonitrile: Methanol: Water (50:40:10 v/v/v)[1] | 20 mM Phosphate Buffer (pH 3.5): Acetonitrile (40:60)[2][3] | Acetonitrile: KH2PO4 solution (70:30)[4] | Acetonitrile: Water (70:30 v/v)[5] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] | Not Specified | 0.7 mL/min[5] |

| Detection Wavelength | 217 nm[1] | 230 nm[2][3] | 210 nm[4][6] | 220 nm[5] |

| Internal Standard | Sildenafil[1] | Gemfibrozil[2][3] | Not Specified | Not Specified |

| Retention Time | 3.168 min[1] | 6.9 min[2][3] | Not Specified | 2.56 min[5] |

Method Validation Parameters

The presented HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose. Key validation parameters are summarized below.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range | 10-70 µg/mL[1] | 5-15 µg/mL[2] | 0.08-0.24 mg/mL[4] | 5-100 µg/mL[5] |

| Correlation Coefficient (r²) | Not Specified | 0.999[2] | r = 0.9997[4] | r² = 0.9989[5] |

| LOD (Limit of Detection) | 0.05 ppm[1] | 50 ng/mL[2] | 1 µg/mL[4] | Not Specified |

| LOQ (Limit of Quantification) | 0.14 ppm[1] | 100 ng/mL[2] | Not Specified | Not Specified |

| Accuracy (% Recovery) | 99.65 ± 0.77 %[1] | 98.20 - 99.52%[2] | 100.0%[4] | Not Specified |

| Precision (%RSD) | Not Specified | Intra-day: 0.469-0.843%, Inter-day: 0.258-0.752%[2] | Not Specified | Not Specified |

Experimental Protocol

This protocol provides a detailed procedure for the quantification of this compound in tablet or capsule dosage forms based on a composite of validated methods.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade/deionized)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

0.45 µm membrane filters

-

Pharmaceutical dosage form (tablets or capsules) containing this compound

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic pump

-

UV-Vis detector

-

Autosampler

-

Column oven

-

Data acquisition and processing software

-

-

Analytical balance

-

Sonicator

-

pH meter

-

Volumetric flasks and pipettes

Preparation of Solutions

-

Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water.

-

Adjust the pH of the buffer to 3.5 using orthophosphoric acid.

-

Mix the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase for 15 minutes using a sonicator or helium sparging[2].

-

Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.

-

Add approximately 25 mL of the mobile phase (or acetonitrile) and sonicate for 10 minutes to dissolve.

-

Make up the volume to 50 mL with the same solvent to obtain a stock solution of 1 mg/mL.

-

From the stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 5-15 µg/mL) by appropriate dilution with the mobile phase[2].

Sample Preparation

-

Weigh and powder 20 tablets or the contents of 20 capsules.

-

Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask[1].

-

Add approximately 25 mL of the mobile phase (or acetonitrile) and sonicate for 10-30 minutes to ensure complete extraction of the drug[2][5].

-

Make up the volume to 50 mL with the same solvent.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL)[2].

Chromatographic Analysis

-

Set up the HPLC system with the chosen chromatographic conditions (see Table 1).

-

Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved[2].

-

Inject equal volumes (e.g., 20 µL) of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak area responses.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the amount of this compound in the pharmaceutical dosage form.

Experimental Workflow Diagram

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

References

Application Note: Development of a Stability-Indicating Assay for Ecadotril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecadotril, the (S)-enantiomer of Racthis compound, is a neutral endopeptidase inhibitor.[1] It functions as an antihypertensive agent by preventing the degradation of endogenous enkephalins, leading to vasodilation.[2] As a prodrug, this compound is converted to its active metabolite, thiorphan. The stability of a drug substance like this compound is a critical quality attribute that can affect its safety and efficacy. Therefore, a validated stability-indicating assay is essential to monitor the drug's integrity under various environmental conditions.

This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate and quantify this compound from its potential degradation products generated under forced degradation conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

Chromatographic Conditions

A reverse-phase HPLC method is proposed for the analysis of this compound and its degradation products. The following chromatographic conditions are a starting point and may require optimization.

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography system with UV or PDA detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 60:40 (v/v)[5] |

| Flow Rate | 1.0 mL/min[5][6] |

| Injection Volume | 20 µL[5] |

| Column Temperature | 30°C[5] |

| Detection Wavelength | 230 nm[5] |

| Run Time | 20 minutes |

Preparation of Solutions

Standard Stock Solution of this compound (1000 µg/mL)

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solution of this compound (100 µg/mL)

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation

For the analysis of a drug product, an appropriate amount of the sample equivalent to 100 mg of this compound should be taken and prepared in a similar manner to the standard solution.

Forced Degradation Study Protocol

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[7][8] The extent of degradation should ideally be between 5% and 20%.[9]

| Stress Condition | Protocol |

| Acid Hydrolysis | To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 N NaOH. Dilute to 10 mL with the mobile phase.[6] |

| Base Hydrolysis | To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 30 minutes. Cool the solution and neutralize it with 1 mL of 0.1 N HCl. Dilute to 10 mL with the mobile phase.[6] |

| Oxidative Degradation | To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.[6] |

| Thermal Degradation | Place the solid this compound reference standard in a hot air oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase. |

| Photolytic Degradation | Expose the solid this compound reference standard to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in the mobile phase. |

Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the stability-indicating assay for this compound.

Caption: Workflow for Stability-Indicating Assay Development.

Proposed Degradation Pathway of this compound

Based on the chemical structure of this compound, which contains ester and thioester linkages, the primary degradation pathway is expected to be hydrolysis.[10] A study on the forced degradation of Racthis compound confirmed that the major degradation occurs under hydrolytic and oxidative conditions.[11][12]

The proposed degradation pathway for this compound is as follows:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 112573-73-6: this compound | CymitQuimica [cymitquimica.com]

- 3. onyxipca.com [onyxipca.com]

- 4. database.ich.org [database.ich.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. sujo.usindh.edu.pk [sujo.usindh.edu.pk]

- 7. biopharminternational.com [biopharminternational.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Forced degradation study of racthis compound: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Ecadotril Administration in Murine Diarrhea Models

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of Ecadotril (Racthis compound) in preclinical murine models of diarrhea. The document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the study of this potent enkephalinase inhibitor.

Introduction to this compound (Racthis compound)

Racthis compound, also known as acetorphan, is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, thiorphan.[1][2] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, a cell-surface enzyme primarily located on the brush border of the small intestine.[1][3] Unlike opioid-based antidiarrheal agents like loperamide, which primarily reduce intestinal motility, Racthis compound exerts a purely antisecretory effect.[3][4] It reduces the excessive secretion of water and electrolytes into the intestinal lumen without affecting basal secretion or intestinal transit time.[3][4] This mechanism makes it a valuable therapeutic agent for treating acute watery diarrhea, as it allows for the continued expulsion of infectious agents and toxins.[3]

Mechanism of Action

The antidiarrheal effect of this compound is mediated through the potentiation of endogenous enkephalins.

-